molecular formula C11H14N2O B3243134 1-(1-Phenylethyl)imidazolidin-2-one CAS No. 1547046-65-0

1-(1-Phenylethyl)imidazolidin-2-one

Cat. No.: B3243134
CAS No.: 1547046-65-0
M. Wt: 190.24 g/mol
InChI Key: FLPJKGPQTCLXPW-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)imidazolidin-2-one is a heterocyclic organic compound that features an imidazolidinone ring substituted with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with carbon dioxide in the presence of a dehydrating agent such as diphenylphosphoryl azide (DPPA) and a base like tetramethylphenylguanidine (PhTMG). The reaction is typically carried out in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are employed to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylethyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted imidazolidinones, amines, and other functionalized derivatives.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Properties

IUPAC Name

1-(1-phenylethyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9(10-5-3-2-4-6-10)13-8-7-12-11(13)14/h2-6,9H,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPJKGPQTCLXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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